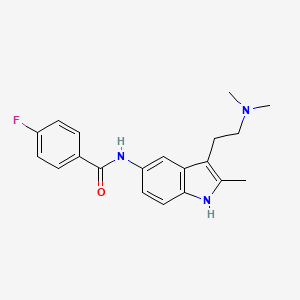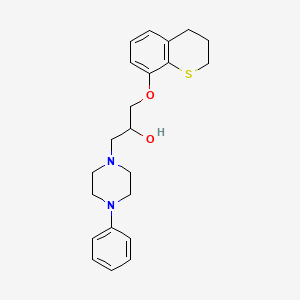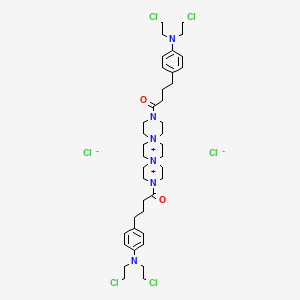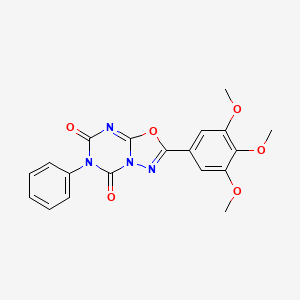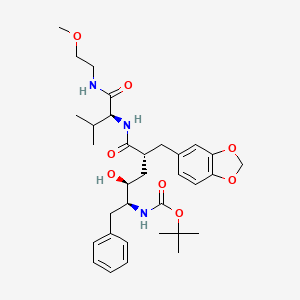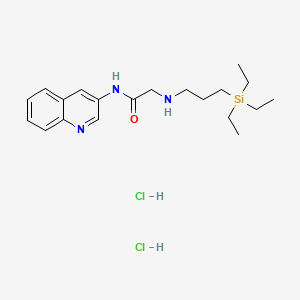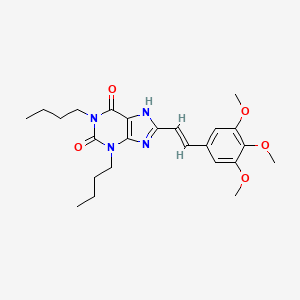
N-Diacetylamino-3-bromophenylsuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Diacetylamino-3-bromophenylsuccinimide is a synthetic organic compound characterized by the presence of diacetylamino and bromophenyl groups attached to a succinimide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Diacetylamino-3-bromophenylsuccinimide typically involves the reaction of 3-bromophenylsuccinimide with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group. The process can be summarized as follows:
Starting Materials: 3-bromophenylsuccinimide and acetic anhydride.
Catalyst: A suitable catalyst such as sulfuric acid or phosphoric acid.
Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Diacetylamino-3-bromophenylsuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Diacetylamino-3-bromophenylsuccinimide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Diacetylamino-3-bromophenylsuccinimide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and function. The presence of the bromine atom and diacetylamino group enhances its binding affinity to target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
N-Diacetylamino-3-bromophenylsuccinimide can be compared with other similar compounds, such as:
N-Diacetylamino-3-chlorophenylsuccinimide: Similar structure but with a chlorine atom instead of bromine.
N-Diacetylamino-3-fluorophenylsuccinimide: Contains a fluorine atom, leading to different reactivity and properties.
N-Diacetylamino-3-iodophenylsuccinimide: Iodine substitution results in unique chemical behavior.
Propriétés
Numéro CAS |
93553-59-4 |
|---|---|
Formule moléculaire |
C14H13BrN2O4 |
Poids moléculaire |
353.17 g/mol |
Nom IUPAC |
N-acetyl-N-[3-(3-bromophenyl)-2,5-dioxopyrrolidin-1-yl]acetamide |
InChI |
InChI=1S/C14H13BrN2O4/c1-8(18)16(9(2)19)17-13(20)7-12(14(17)21)10-4-3-5-11(15)6-10/h3-6,12H,7H2,1-2H3 |
Clé InChI |
GVDTXOZLKUVODO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C(=O)C)N1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


